2-Bromo-5-fluoroanisole

Organic Synthesis Cross-Coupling Pharmaceutical Intermediate

2-Bromo-5-fluoroanisole (CAS 450-88-4), also known as 1-bromo-4-fluoro-2-methoxybenzene, is a halogenated anisole derivative with the molecular formula C₇H₆BrFO and a molecular weight of 205.02 g/mol. It appears as a colorless to light yellow clear liquid with a density of approximately 1.598-1.61 g/mL and a boiling point of 143-145 °C (or 208 °C depending on measurement conditions).

Molecular Formula C7H6BrFO
Molecular Weight 205.02 g/mol
CAS No. 450-88-4
Cat. No. B1276730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-fluoroanisole
CAS450-88-4
Molecular FormulaC7H6BrFO
Molecular Weight205.02 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)F)Br
InChIInChI=1S/C7H6BrFO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3
InChIKeyKGYXKRGMSUHYCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-fluoroanisole (CAS 450-88-4) Procurement & Baseline Overview


2-Bromo-5-fluoroanisole (CAS 450-88-4), also known as 1-bromo-4-fluoro-2-methoxybenzene, is a halogenated anisole derivative with the molecular formula C₇H₆BrFO and a molecular weight of 205.02 g/mol . It appears as a colorless to light yellow clear liquid with a density of approximately 1.598-1.61 g/mL and a boiling point of 143-145 °C (or 208 °C depending on measurement conditions) . The compound features a specific substitution pattern: a bromine atom at the 2-position, a fluorine atom at the 5-position, and a methoxy group at the 1-position on the benzene ring. This precise arrangement of substituents imparts unique electronic and steric properties that dictate its reactivity profile in organic synthesis, particularly in cross-coupling reactions [1].

Why Generic Substitution Fails for 2-Bromo-5-fluoroanisole (CAS 450-88-4)


Substituting 2-Bromo-5-fluoroanisole with a generic 'bromofluoroanisole' isomer or a simpler analog is not a viable strategy for applications requiring precise molecular architecture and predictable reactivity. The specific 2-bromo-5-fluoro substitution pattern is not arbitrary; it directly governs the compound's electronic environment, which in turn controls regioselectivity and reaction rates in metal-catalyzed cross-couplings such as Suzuki-Miyaura and Buchwald-Hartwig reactions [1]. Furthermore, the unique combination and position of bromine and fluorine atoms impart a distinct lipophilicity (LogP ~2.6-2.7) that is critical for the physicochemical properties of downstream drug candidates and advanced materials [2]. Relying on an alternative isomer, such as 2-Bromo-3-fluoroanisole (CAS 446-59-3) or 3-Bromo-4-fluoroanisole (CAS 2040-89-3), will result in a different spatial arrangement of substituents, leading to altered electronic effects, divergent reactivity, and ultimately, the synthesis of a completely different final product or a failed reaction pathway. For example, in the synthesis of the CETP inhibitor Anacetrapib, the specific 2-bromo-5-fluoroanisole scaffold is a key intermediate, and its substitution pattern is non-negotiable for constructing the target molecule's core .

Quantitative Differentiation Evidence for 2-Bromo-5-fluoroanisole (CAS 450-88-4)


Purity & Quality Metrics: Enabling Reproducible Cross-Coupling Chemistry

High-purity 2-Bromo-5-fluoroanisole is essential for reliable performance in sensitive, palladium-catalyzed cross-coupling reactions. The compound is available at ≥99% purity (by GC) from multiple vendors, a specification that is critical for minimizing side reactions and ensuring consistent yields in multi-step syntheses . In comparison, lower-purity grades (e.g., 95-97%) from other sources may contain impurities such as dehalogenated byproducts or positional isomers that can poison catalysts or lead to the formation of unwanted side products, thereby reducing the overall efficiency and yield of the desired transformation . While 97% purity is also common, the 99% grade offers a higher level of assurance for demanding applications in pharmaceutical research and material science where even trace impurities can be detrimental.

Organic Synthesis Cross-Coupling Pharmaceutical Intermediate Purity Assurance

Electronic & Steric Differentiation via Regioisomerism

The value of 2-Bromo-5-fluoroanisole is intrinsically linked to its specific 1-bromo-4-fluoro-2-methoxybenzene substitution pattern. This arrangement is distinct from other regioisomers, leading to different electronic properties and steric environments that influence reactivity . For instance, the ortho-relationship between the methoxy and bromine groups creates a specific electron density profile that favors certain cross-coupling reactions [1]. While direct comparative reaction yield data for all isomers is not compiled in a single source, the established use of 2-Bromo-5-fluoroanisole as a key intermediate in patented drug syntheses, such as for Anacetrapib (a CETP inhibitor), underscores the critical importance of this specific isomer over others for achieving the correct molecular architecture . The use of an isomer like 2-Bromo-3-fluoroanisole (CAS 446-59-3) would place the fluorine atom meta to the methoxy group, altering the molecule's electronic landscape and potentially rendering it unsuitable for the same transformations.

Medicinal Chemistry Structure-Activity Relationship Reactivity Regioselectivity

Lipophilicity & Physicochemical Profile for Drug Design

The calculated partition coefficient (LogP) of 2-Bromo-5-fluoroanisole is a key determinant of its utility in medicinal chemistry. Reported LogP values for this compound are 2.59680 [1] and 2.74 [2], with an XLogP3 value of 2.7 . This level of lipophilicity is crucial for the compound's role as a building block for bioactive molecules, as it influences the absorption, distribution, metabolism, and excretion (ADME) profile of the final drug candidates [3]. While this is not a direct comparison to a specific analog, the LogP value provides a quantifiable, class-level benchmark that differentiates it from more polar (e.g., hydroxylated) or more lipophilic (e.g., perfluorinated) anisole derivatives. This specific lipophilicity range is often targeted in drug design to achieve a favorable balance between membrane permeability and aqueous solubility.

Drug Discovery ADME Lipophilicity Physicochemical Properties

Validated Application in Commercial Drug Synthesis

2-Bromo-5-fluoroanisole is specifically cited in the patent literature as a key intermediate for the synthesis of the CETP inhibitor Anacetrapib, an investigational drug for treating hypercholesterolemia [1]. The patent describes a preparation method for a key Anacetrapib intermediate, 1-bromo-4-fluoro-5-isopropyl-2-methoxybenzene, which is derived from 2-Bromo-5-fluoroanisole . This direct linkage to a known, late-stage clinical candidate provides a high level of validation for the compound's utility that is not available for many other simpler bromofluoroanisole isomers. While not a quantitative comparison, this documented, specific industrial application serves as a powerful differentiator, highlighting the compound's proven track record in a demanding, high-value pharmaceutical context. The use of a different isomer would not produce the required intermediate for this specific drug molecule.

Pharmaceutical Synthesis Process Chemistry Anacetrapib CETP Inhibitor

Optimal Application Scenarios for 2-Bromo-5-fluoroanisole (CAS 450-88-4)


High-Fidelity Cross-Coupling in Pharmaceutical Intermediate Synthesis

Procure 2-Bromo-5-fluoroanisole with a purity of ≥99% (GC) when planning palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that are critical to the synthesis of a pharmaceutical intermediate. The high purity ensures that catalyst activity is not compromised by contaminants, maximizing the yield and reproducibility of the carbon-carbon or carbon-heteroatom bond-forming step . This is particularly relevant when constructing complex molecular architectures for drug candidates where the introduction of the 2-bromo-5-fluoroaryl moiety is a key design element [1].

Building Block for Fluorinated Drug Candidates with Optimized ADME Profile

Use this compound as a starting material in medicinal chemistry programs where the goal is to install a metabolically stable, moderately lipophilic aryl group. The presence of the fluorine atom at the 5-position can enhance metabolic stability of the final drug molecule, while the bromine atom provides a versatile synthetic handle for further elaboration [1]. The compound's calculated LogP of ~2.6-2.7 provides a predictable contribution to the overall lipophilicity of the final molecule, which is a key parameter for optimizing oral bioavailability and reducing off-target toxicity [2].

Synthesis of Anacetrapib and Related CETP Inhibitor Analogs

Utilize 2-Bromo-5-fluoroanisole in process chemistry research and development specifically aimed at synthesizing Anacetrapib or structurally related CETP inhibitor analogs. As documented in patent literature, this compound is a key intermediate in one of the synthetic routes to Anacetrapib, a well-known clinical candidate . The use of the correct regioisomer is mandatory for the successful execution of this synthetic pathway and for generating the required isopropyl-substituted intermediate [1].

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